molecular formula C14H17F3O5 B262428 Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No. B262428
M. Wt: 322.28 g/mol
InChI Key: ZPMNNPLXJHBSDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a synthetic compound that is used in scientific research for its potential therapeutic properties. It is a member of the class of compounds known as trifluoromethyl ketones, which have been shown to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is not fully understood, but it is believed to act by inhibiting specific enzymes involved in biological processes. For example, it has been shown to selectively inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit COX-2 activity, reduce the production of inflammatory mediators, and induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively low solubility in aqueous solutions, which may require the use of organic solvents in experiments.

Future Directions

There are many potential future directions for research on Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate. One area of interest is its potential use as a therapeutic agent in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a tool in chemical biology research, due to its ability to selectively inhibit certain enzymes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in scientific research.

Synthesis Methods

The synthesis of Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate involves the reaction of 2,4-diethoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with methanol and sodium hydroxide to yield the final compound. This synthesis method has been optimized for high yield and purity and is widely used in scientific research.

Scientific Research Applications

Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate has been shown to exhibit a range of potential therapeutic properties, including anti-inflammatory, anti-tumor, and analgesic effects. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, this compound has been studied for its potential as a tool in chemical biology research, due to its ability to selectively inhibit certain enzymes.

properties

Molecular Formula

C14H17F3O5

Molecular Weight

322.28 g/mol

IUPAC Name

methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C14H17F3O5/c1-4-21-9-6-7-10(11(8-9)22-5-2)13(19,12(18)20-3)14(15,16)17/h6-8,19H,4-5H2,1-3H3

InChI Key

ZPMNNPLXJHBSDH-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)C(C(=O)OC)(C(F)(F)F)O)OCC

Canonical SMILES

CCOC1=CC(=C(C=C1)C(C(=O)OC)(C(F)(F)F)O)OCC

Origin of Product

United States

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